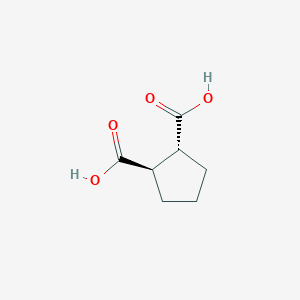

trans-Cyclopentane-1,2-dicarboxylic acid

Übersicht

Beschreibung

trans-Cyclopentane-1,2-dicarboxylic acid: is an organic compound with the molecular formula C₇H₁₀O₄ It is a dicarboxylic acid derivative of cyclopentane, characterized by the presence of two carboxyl groups (-COOH) attached to the first and second carbon atoms of the cyclopentane ring in a trans configuration

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Favorskii Rearrangement: One method involves the use of 6-bromo-cyclohexanone-2-ethylformate as a raw material. The Favorskii rearrangement is carried out in an alkaline solution, resulting in the formation of cyclopentane-1,2-dicarboxylic hydroethyl ester.

Perkin’s Procedure: Another method involves a three-step reaction starting with diethyl malonate and 1,3-dibromopropane to form tetraethyl pentane-1,1,5,5-tetracarboxylate.

Industrial Production Methods: The industrial production of trans-cyclopentane-1,2-dicarboxylic acid typically follows the synthetic routes mentioned above, with optimizations for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: trans-Cyclopentane-1,2-dicarboxylic acid can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxyl groups to alcohols.

Substitution: The compound can participate in substitution reactions where the carboxyl groups are replaced by other functional groups through nucleophilic substitution mechanisms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts.

Major Products Formed:

Oxidation: Cyclopentane-1,2-dione.

Reduction: Cyclopentane-1,2-diol.

Substitution: Cyclopentane-1,2-dicarboxylate esters or amides.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Chiral Ligands: trans-Cyclopentane-1,2-dicarboxylic acid derivatives are used in the synthesis of chiral ligands for asymmetric catalysis.

Isomerization Studies: The compound is used to study the isomerization of cycloalkane derivatives under various conditions.

Biology and Medicine:

Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including hypoglycemic drugs.

Biologically Active Compounds: Derivatives of this compound are explored for their potential biological activities.

Industry:

Wirkmechanismus

The mechanism of action of trans-cyclopentane-1,2-dicarboxylic acid involves its interaction with specific molecular targets, depending on its application. For instance, in pharmaceutical applications, it may act as a precursor or intermediate that undergoes further transformations to exert its therapeutic effects. The pathways involved typically include enzymatic reactions that modify the compound to produce active metabolites.

Vergleich Mit ähnlichen Verbindungen

cis-Cyclopentane-1,2-dicarboxylic acid: The cis isomer has the carboxyl groups on the same side of the cyclopentane ring, leading to different chemical and physical properties.

Cyclohexane-1,2-dicarboxylic acid: A six-membered ring analog with similar functional groups but different ring strain and reactivity.

Cyclopropane-1,2-dicarboxylic acid: A three-membered ring analog with higher ring strain and different reactivity patterns.

Uniqueness: trans-Cyclopentane-1,2-dicarboxylic acid is unique due to its five-membered ring structure, which provides a balance between ring strain and stability. Its trans configuration allows for distinct stereochemical properties that are valuable in asymmetric synthesis and chiral ligand design.

Biologische Aktivität

trans-Cyclopentane-1,2-dicarboxylic acid (trans-CPDA) is an organic compound characterized by its unique five-membered ring structure and two carboxyl groups positioned in a trans configuration. This compound has garnered attention in various fields of research, particularly for its biological activity and potential applications in pharmaceuticals and material science.

trans-CPDA has the molecular formula and is known to undergo several chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to cyclopentane-1,2-dione or reduced to cyclopentane-1,2-diol. The compound's carboxyl groups allow it to participate in substitution reactions, forming esters or amides when reacted with nucleophiles .

Mechanism of Action:

The biological activity of trans-CPDA is primarily attributed to its interaction with specific molecular targets. For instance, it can mimic the transition state of enzyme substrates, thereby inhibiting enzyme activity. This property is particularly relevant in studies involving enzyme inhibition and drug development .

1. Cell Membrane Permeability

Research indicates that trans-CPDA influences cell membrane permeability, making it a valuable tool for studying cellular metabolism. It has been shown to affect the metabolism of Brucella abortus, a pathogenic bacterium, by altering its ability to utilize substrates due to changes in membrane permeability .

2. Pharmaceutical Intermediates

As an intermediate in the synthesis of various pharmaceutical compounds, trans-CPDA plays a crucial role in developing hypoglycemic drugs and other biologically active compounds. Its derivatives are being explored for their potential biological activities, including anti-inflammatory and anticancer properties .

3. Coordination Chemistry

Trans-CPDA acts as a ligand in coordination chemistry, forming complexes with metal ions such as nickel(II). In one study, it was shown to create a one-dimensional hydrogen-bonded infinite chain structure with a nickel(II) tetraaza macrocyclic complex. This interaction highlights its potential applications in designing metal-organic frameworks .

Case Study 1: Influence on Enzyme Activity

A study demonstrated that trans-CPDA could inhibit specific enzymes by mimicking substrate transition states. This mechanism was particularly examined in the context of enzymes involved in metabolic pathways related to bacterial growth .

Case Study 2: Biosynthesis Pathways

Research on the biosynthesis of borrelidin, an angiogenesis inhibitor produced by Streptomyces parvulus, identified trans-CPDA as a starter unit for polyketide synthases (PKS). This finding underscores the compound's significance in natural product biosynthesis and its potential therapeutic applications .

Comparison with Related Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Five-membered ring | Alters cell membrane permeability; enzyme inhibitor |

| cis-Cyclopentane-1,2-dicarboxylic acid | Five-membered ring | Different reactivity; less studied |

| Cyclohexane-1,2-dicarboxylic acid | Six-membered ring | Similar functional groups; higher stability |

| Cyclopropane-1,2-dicarboxylic acid | Three-membered ring | Higher strain; distinct reactivity patterns |

Eigenschaften

IUPAC Name |

(1R,2R)-cyclopentane-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c8-6(9)4-2-1-3-5(4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJCSAKCMTWGAH-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883675 | |

| Record name | 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461-97-8 | |

| Record name | trans-1,2-Cyclopentanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-DL-cyclopentane-1,2-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of trans-1,2-cyclopentanedicarboxylic acid?

A1: trans-1,2-Cyclopentanedicarboxylic acid has been identified as a succinic acid analog that can influence cell membrane permeability. [, , ] This property makes it a valuable tool in studying cellular metabolism and transport mechanisms. For instance, research has shown its effect on the metabolism of Brucella abortus, where it alters the permeability of the cell membrane, impacting the bacteria's ability to utilize certain substrates. []

Q2: How does trans-1,2-cyclopentanedicarboxylic acid interact with metal ions?

A2: trans-1,2-Cyclopentanedicarboxylic acid can act as a ligand, forming coordination complexes with metal ions. In a study involving a nickel(II) tetraaza macrocyclic complex, trans-1,2-cyclopentanedicarboxylic acid coordinated through its carboxylate groups, creating a one-dimensional hydrogen-bonded infinite chain structure. [] This interaction highlights the potential of this compound in designing metal-organic frameworks and exploring its applications in materials science.

Q3: What are the physicochemical properties of trans-1,2-cyclopentanedicarboxylic acid?

A3: While specific spectroscopic data is not provided in the provided abstracts, trans-1,2-cyclopentanedicarboxylic acid, being a dicarboxylic acid, will exhibit characteristic acidic properties. [] Its electrolytic dissociation behavior in solution is influenced by the two carboxyl groups and their relative positions on the cyclopentane ring. [] Further investigation into its spectroscopic properties, such as IR, NMR, and mass spectrometry, would provide a more comprehensive understanding of its structural features.

Q4: Are there any analytical methods to study the behavior of trans-1,2-cyclopentanedicarboxylic acid?

A4: Yes, the electrolytic dissociation of trans-1,2-cyclopentanedicarboxylic acid can be analyzed using a specific method developed for weak multibasic organic acids. [] This method allows researchers to study the complex equilibria involved in the dissociation process and determine relevant dissociation constants. This information is crucial for understanding the compound's behavior in different pH environments and its interactions with other molecules.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.